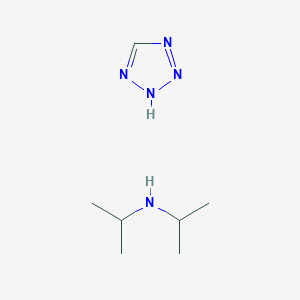

Diisoropyl Ammonium Tetrazolide

Description

BenchChem offers high-quality Diisoropyl Ammonium Tetrazolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisoropyl Ammonium Tetrazolide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propan-2-ylpropan-2-amine;2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2N4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;1H,(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXHNHBHWVDBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93183-36-9 | |

| Record name | N,N-Diisopropylammonium tetrazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093183369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetrazole amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLAMMONIUM TETRAZOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW4Q6Q94L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Diisopropyl Ammonium Tetrazolide Activation

The following technical guide details the mechanism of Diisopropyl Ammonium Tetrazolide (DIAT) activation. This analysis distinguishes between its two distinct roles in nucleic acid chemistry: its primary utility as a selective catalyst for phosphoramidite monomer synthesis and its secondary role as a buffered activator in oligonucleotide coupling .

Executive Summary

Diisopropyl Ammonium Tetrazolide (DIAT) is a salt derived from the neutralization of 1H-tetrazole with diisopropylamine. Unlike free 1H-tetrazole, which is the historical standard for activating phosphoramidites during solid-phase oligonucleotide synthesis, DIAT serves a specialized role.

Its primary application is in the preparation of phosphoramidite monomers (Phosphitylation), where it acts as a mild, selective catalyst that activates bis-phosphoramidite reagents without causing acid-catalyzed degradation of sensitive protecting groups (e.g., DMT). In solid-phase coupling, DIAT is often viewed as a "buffered" activator; while safer and more soluble than free tetrazole, it exhibits slower kinetics, making it less suitable for high-throughput synthesis but valuable for specific, acid-sensitive chemistries.

Key Technical Advantages:

-

Selectivity: Prevents "double activation" or side reactions during monomer synthesis.

-

Safety: Non-explosive salt form compared to shock-sensitive sublimed tetrazole.

-

Buffering: The presence of the diisopropylammonium counterion (

) modulates the acidity of the reaction medium.

Chemical Fundamentals & Properties[1][2][3]

Understanding the mechanism requires analyzing the dissociation equilibrium of the salt.

| Property | Diisopropyl Ammonium Tetrazolide (DIAT) | 1H-Tetrazole (Free Acid) |

| Formula | ||

| Structure | Heterocyclic amine | |

| Acidity ( | ~11.0 (Ammonium ion) / ~4.9 (Tetrazole eq.) | ~4.9 (in water) |

| Physical State | Crystalline Solid (Salt) | Crystalline Solid (Sublimes) |

| Solubility | High in DCM, MeCN | Moderate in MeCN (requires heating) |

| Role | Nucleophilic Catalyst / Buffer | Acid Catalyst / Proton Donor |

The Equilibrium

In solution (typically Dichloromethane or Acetonitrile), DIAT exists in equilibrium. While it provides the nucleophilic tetrazolide anion directly, the proton source is the diisopropylammonium ion, which is significantly less acidic than free tetrazole.

Mechanism 1: Phosphitylation (Monomer Synthesis)

Context: This is the primary industrial use case for DIAT. It is used to react a nucleoside (with a free 3'-OH) with a phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) to create the phosphoramidite building block.[1][2]

The Mechanistic Pathway

Unlike the solid-phase coupling step which relies heavily on acid catalysis (protonation), this reaction relies on nucleophilic catalysis provided by the tetrazolide anion.

Step 1: Nucleophilic Attack (Activation of Bis-Amidite)

The tetrazolide anion (

-

Note: The leaving diisopropylamine is protonated by the diisopropylammonium counterion from the DIAT, neutralizing the leaving group and driving the equilibrium.

Step 2: Formation of the Tetrazolyl Intermediate A highly reactive Tetrazolyl-Phosphoramidite intermediate is formed. This species is more susceptible to nucleophilic attack than the original bis-amidite but less reactive (and thus more selective) than a protonated chlorophosphite species.

Step 3: Nucleophilic Substitution by Nucleoside The 3'-hydroxyl group of the protected nucleoside attacks the phosphorus center of the intermediate.

Step 4: Product Formation & Catalyst Regeneration The tetrazolide group is displaced as the leaving group, regenerating the tetrazolide anion. The final product is the stable Nucleoside Phosphoramidite.

Visualization: The Phosphitylation Cycle

Caption: The catalytic cycle of DIAT in phosphoramidite monomer synthesis. The tetrazolide anion acts as a nucleophilic shuttle, activating the phosphorus center for the incoming nucleoside.

Mechanism 2: Oligonucleotide Coupling (Solid Phase)

Context: While DIAT can be used in the coupling step of automated synthesis, it is generally slower than free tetrazole or ETT (5-Ethylthio-1H-tetrazole).

The "Inhibitor" Effect

In the standard coupling mechanism, the activator must protonate the diisopropylamino group of the phosphoramidite to turn it into a good leaving group.

-

Standard Tetrazole: Acts as a strong proton donor (

4.9). Protonation is fast. -

DIAT: The proton source is the ammonium ion (

11). This is too weak to effectively protonate the amine directly. -

Mechanism: DIAT in this context likely relies on the small equilibrium concentration of free tetrazole (generated by dissociation) or acts purely via the slower nucleophilic displacement pathway. Consequently, high concentrations of diisopropylammonium salts can actually inhibit the coupling rate by buffering the acidity required for activation.

Why use it here? It is used only when extreme acid sensitivity is a concern (e.g., highly sensitive modified backbones or protecting groups) where standard tetrazole might cause detritylation or depurination.

Experimental Protocol: Monomer Synthesis

The following protocol outlines the use of DIAT for synthesizing a phosphoramidite monomer.

Reagents:

-

Substrate: 5'-O-DMT-Nucleoside (1.0 eq)

-

Reagent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

-

Preparation: Dry the nucleoside and DIAT under high vacuum overnight. Dissolve in anhydrous DCM under Argon atmosphere.

-

Addition: Add the phosphitylating reagent (Bis-amidite) dropwise to the stirring solution at room temperature.

-

Reaction: Stir for 1–4 hours. Monitor by TLC or

NMR.-

Checkpoint: The

signal of the bis-amidite (~123 ppm) will disappear, replaced by the product diastereomers (~149 ppm).

-

-

Quenching: Add saturated

to neutralize any trace acidity and stop the reaction. -

Extraction: Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically Hexane:Ethyl Acetate with 1% Triethylamine to prevent acid hydrolysis on silica).

Comparative Analysis of Activators

| Feature | DIAT | 1H-Tetrazole | ETT (Ethylthiotetrazole) | DCI (Dicyanoimidazole) |

| Primary Use | Monomer Synthesis | DNA Coupling (Standard) | RNA Coupling (Fast) | Large Scale / RNA |

| Mechanism | Nucleophilic Catalysis | Acid Catalysis + Nucleophilic | Acid + Nucleophilic | Nucleophilic |

| Acidity | Low (Buffered) | Moderate ( | High ( | Low ( |

| Safety | Stable Salt | Explosive (Sublimed) | Flammable | Stable |

| Kinetics | Slow (Controlled) | Fast | Very Fast | Fast |

References

-

Glen Research. About Activators: Now and Tomorrow. Glen Report 19.29. [Link]

-

Berner, S., et al. (1989). Studies on the role of tetrazole in the activation of phosphoramidites.[3][5][6][7] Nucleic Acids Research.[8] [Link]

-

Dahl, B. H., et al. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis.[3][6] Nucleic Acids Research.[8] [Link]

-

Nielsen, J., et al. (1986).[8] Preparation of Deoxyribonucleoside Phosphoramidites. Nucleic Acids Research.[8] [Link]

Sources

- 1. TCI Practical Example: Phosphoroamidite Synthesis Using Diisopropylammonium Tetrazolide | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. Diisopropylammonium tetrazolide | CAS 93183-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. entegris.com [entegris.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2022013393A1 - Phosphoramidite synthesis on-demand - Google Patents [patents.google.com]

The Pivotal Role of Diisopropylammonium Tetrazolide in Phosphoramidite Chemistry: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Reagent, a Cornerstone of Oligonucleotide Synthesis

In the intricate world of oligonucleotide synthesis, precision and efficiency are paramount. The phosphoramidite method stands as the gold standard for constructing DNA and RNA sequences with high fidelity, a process that underpins groundbreaking research and the development of nucleic acid-based therapeutics.[] At the heart of this elegant chemistry lies a critical step: the activation of the phosphoramidite monomer. This guide, born from extensive experience in the field, delves into the pivotal role of a specific and highly effective activator: Diisopropylammonium Tetrazolide.

We will move beyond a superficial overview to provide a deep, mechanistic understanding of its function, a nuanced comparison with other common activators, and practical, field-tested protocols. This document is designed not as a rigid manual, but as a comprehensive resource to empower researchers to optimize their synthetic strategies, troubleshoot challenges, and ultimately, accelerate their scientific discoveries.

The Chemistry of Activation: A Tale of Protonation and Nucleophilic Substitution

The success of each coupling step in oligonucleotide synthesis hinges on the rapid and efficient formation of a phosphite triester linkage between the incoming phosphoramidite monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] Unactivated phosphoramidites are relatively stable but lack the electrophilicity for this reaction to proceed at a practical rate.[2] This is where the activator plays its crucial role.

Diisopropylammonium tetrazolide, a salt formed from the weak acid 1H-tetrazole and the base diisopropylamine, is a highly effective activator.[3] Its mechanism of action, in line with other tetrazole-based activators, is a two-step process:

-

Protonation: The acidic proton from the tetrazole moiety protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This conversion of the diisopropylamino group into a good leaving group is a rapid and reversible step.[4]

-

Nucleophilic Substitution: The tetrazolide anion then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive tetrazolyl-phosphonium intermediate. This intermediate is significantly more electrophilic than the starting phosphoramidite.[4]

This activated intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound oligonucleotide, leading to the formation of the desired phosphite triester linkage and the release of the tetrazole.

Figure 1: Mechanism of phosphoramidite activation by Diisopropylammonium Tetrazolide.

The Activator Landscape: A Comparative Analysis

The choice of activator can significantly impact coupling efficiency, reaction times, and the success of synthesizing challenging sequences, such as those found in RNA or other modified oligonucleotides.[] While 1H-tetrazole was the historical standard, alternatives like Diisopropylammonium Tetrazolide, 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) have emerged, each with distinct properties.[4]

| Activator | pKa | Key Advantages | Potential Considerations |

| Diisopropylammonium Tetrazolide | ~4.8 (for Tetrazole) | Balanced reactivity, good performance in DNA and RNA synthesis, readily available. | Can be inhibitory at high concentrations due to the presence of diisopropylammonium salts.[3] |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3 | More acidic than tetrazole, leading to faster coupling, good for RNA synthesis.[4] | Increased acidity can lead to premature detritylation of the monomer, causing n+1 insertions.[2] |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Even more acidic than ETT, very effective for sterically hindered monomers (e.g., in RNA synthesis), allowing for significantly reduced coupling times.[4] | Higher risk of detritylation side reactions compared to less acidic activators.[2] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole, reducing the risk of detritylation. Highly nucleophilic, leading to rapid coupling.[5] Excellent for large-scale synthesis.[4] | May be less effective for some highly hindered monomers compared to more acidic activators. |

Expert Insight: The choice of activator is a critical parameter to optimize for your specific application. For routine DNA synthesis, Diisopropylammonium Tetrazolide offers a robust and cost-effective solution. When moving to more demanding syntheses, such as long oligonucleotides or RNA, the properties of other activators should be carefully considered. The lower acidity of DCI makes it an excellent choice for minimizing side reactions, particularly in large-scale synthesis where monomer integrity is crucial.[4]

In the Lab: A Practical Protocol for Phosphoramidite Synthesis

The following protocol provides a practical example of using Diisopropylammonium Tetrazolide for the synthesis of a phosphoramidite monomer. This procedure is based on established methodologies and our in-house expertise.

Objective: To introduce a phosphoramidite group to the 3'-hydroxyl of a 5'-O-(4,4'-Dimethoxytrityl)-protected thymidine (DMT-T).

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

Diisopropylammonium Tetrazolide

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane, Ethyl Acetate, and Triethylamine for chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DMT-T (1.0 g, 1.8 mmol) and Diisopropylammonium Tetrazolide (160 mg, 0.92 mmol, 0.5 eq.) in anhydrous dichloromethane (9.2 mL) at room temperature.

-

To this stirring solution, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (0.7 mL, 2.2 mmol, 1.2 eq.) dropwise.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

-

Extract the product with dichloromethane (2 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate (e.g., 70:30 to 50:50) containing 2% triethylamine to afford the purified phosphoramidite.

Figure 2: Workflow for the synthesis of a phosphoramidite monomer.

Troubleshooting: A Senior Scientist's Perspective

Even with optimized protocols, challenges can arise in oligonucleotide synthesis. Here are some common issues encountered when using Diisopropylammonium Tetrazolide and how to address them:

-

Low Coupling Efficiency:

-

Cause: Moisture in the reagents or solvent is a primary culprit, as it can hydrolyze the activated phosphoramidite.[2]

-

Solution: Ensure all reagents, particularly the acetonitrile and the phosphoramidite solutions, are strictly anhydrous. Use fresh, high-quality reagents. Consider drying the Diisopropylammonium Tetrazolide under vacuum before use if moisture is suspected.

-

Expert Tip: Perform a "water check" on your synthesizer's reagents regularly. Even small amounts of water can have a cumulative effect on the yield of long oligonucleotides.

-

-

Formation of n+1 Species:

-

Cause: While less of an issue with Diisopropylammonium Tetrazolide compared to more acidic activators, premature detritylation of the phosphoramidite monomer in the presence of the activator can lead to the formation of dimers, which are then incorporated into the growing oligonucleotide chain.[2]

-

Solution: Ensure the concentration of the activator is optimized. While a sufficient excess is needed for efficient coupling, an overly high concentration can exacerbate side reactions.

-

Expert Tip: For sequences particularly prone to this issue (e.g., those with multiple G residues), consider using a less acidic activator like DCI.[2]

-

-

Precipitation in Reagent Lines:

-

Cause: Although Diisopropylammonium Tetrazolide has good solubility in acetonitrile, precipitation can occur, especially at lower temperatures or if the solution is close to saturation.

-

Solution: Ensure the synthesizer is in a temperature-controlled environment. If precipitation is observed, gently warm the reagent bottle to redissolve the activator. Always use freshly prepared activator solutions.

-

The Frontier of Drug Development: Diisopropylammonium Tetrazolide in Therapeutic Oligonucleotide Synthesis

The synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), often involves the incorporation of chemical modifications to enhance stability, delivery, and efficacy.[6] These modifications can introduce steric hindrance, making the coupling reaction more challenging.

Diisopropylammonium Tetrazolide has proven to be a reliable activator for the synthesis of a wide range of modified oligonucleotides. Its balanced reactivity allows for efficient coupling of many modified phosphoramidites without the excessive acidity that can cause degradation of sensitive protecting groups or the oligonucleotide itself.

The ability to reliably and efficiently synthesize these complex molecules is a critical step in the development of new genetic medicines. The choice of an appropriate activator, like Diisopropylammonium Tetrazolide, is a key factor in ensuring the quality and yield of the final therapeutic product.

Conclusion: A Versatile Tool for the Modern Synthesis Lab

Diisopropylammonium Tetrazolide is more than just another reagent; it is a versatile and reliable workhorse in the field of phosphoramidite chemistry. Its well-understood mechanism, balanced reactivity, and proven performance in a variety of applications make it an indispensable tool for researchers and drug development professionals. By understanding the nuances of its function and the factors that influence its performance, scientists can harness its full potential to synthesize the oligonucleotides that are driving the next wave of innovation in biology and medicine.

References

- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL not available)

- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (URL not available)

-

Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

-

Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]

-

Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. [Link]

- Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. (URL not available)

-

Impact of phosphoramidite equivalents on coupling efficiency. [Link]

-

Studies on the role of tetrazole in the activation of phosphoramidites. [Link]

- Activators for oligonucleotide and phosphoramidite synthesis.

- Synthesis and Modification of Oligonucleotides. (URL not available)

-

Chemical Synthesis and Biological Application of Modified Oligonucleotides. [Link]

-

Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. [Link]

-

Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. [Link]

- 3′-Modified oligonucleotides by reverse DNA synthesis. (URL not available)

- SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. (URL not available)

Sources

- 2. Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis [ouci.dntb.gov.ua]

- 3. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Diisopropyl Ammonium Tetrazolide in Oligonucleotide Synthesis

[1]

Executive Summary

Diisopropyl Ammonium Tetrazolide (CAS 93183-36-9 ) is the organic salt formed between diisopropylamine and

This guide provides a comprehensive technical analysis of its structure, synthesis, mechanistic function, and safety protocols for research and manufacturing environments.

Chemical Identity & Specifications

| Parameter | Technical Specification |

| Chemical Name | Diisopropyl Ammonium Tetrazolide |

| Synonyms | |

| CAS Number | 93183-36-9 |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 146–154 °C |

| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), DMF |

Chemical Structure

The compound exists as an ionic pair comprising a protonated diisopropylammonium cation and a deprotonated tetrazolide anion. This structure balances the nucleophilicity of the tetrazole with the buffering capacity of the amine.

Synthesis & Preparation

In laboratory and industrial settings, Diisopropyl Ammonium Tetrazolide is often prepared in situ or isolated as a stable salt to ensure precise stoichiometry during phosphitylation reactions.

Stoichiometric Protocol

Reaction:

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of

-tetrazole in anhydrous Dichloromethane (DCM) or Acetonitrile. -

Addition: Add 1.0 equivalent of Diisopropylamine dropwise at 0°C under an inert atmosphere (Argon/Nitrogen). The reaction is exothermic.

-

Crystallization: The salt can be precipitated by the addition of non-polar solvents (e.g., Hexane or Diethyl ether) or used directly as a solution.

-

Purification: Recrystallization from hot acetonitrile yields high-purity crystals suitable for sensitive RNA/DNA synthesis applications.[1]

Application: Phosphitylation Mechanism[1]

The primary utility of Diisopropyl Ammonium Tetrazolide is acting as a catalytic activator in the synthesis of nucleoside phosphoramidites. Unlike free tetrazole, the salt provides a buffered acidic environment, which is crucial when phosphitylating acid-sensitive nucleosides.[1]

The Phosphitylation Workflow

When converting a nucleoside (with a free 3'-OH) into a phosphoramidite monomer, a phosphitylating reagent (e.g., 2-cyanoethyl

Mechanism of Action:

-

Protonation: The ammonium cation protonates one of the diisopropylamino groups on the bis-phosphorodiamidite.[1]

-

Displacement: The tetrazolide anion displaces the protonated amine, forming a reactive Tetrazolyl-phosphite intermediate.[1]

-

Coupling: The 3'-hydroxyl of the nucleoside attacks the phosphorus, displacing the tetrazole to form the stable nucleoside phosphoramidite.[1]

Why use the Salt vs. Pure Tetrazole?

-

Acid Control: Pure tetrazole (

) can be too acidic for certain modified nucleosides, leading to trityl loss or side reactions. The ammonium salt buffers the reaction mixture. -

Solubility: The salt often exhibits superior solubility profiles in organic solvents compared to free tetrazole at high concentrations.[1]

-

Stability: It reduces the volatility of the amine component during storage.

Safety & Handling (E-E-A-T)

Warning: Energetic Material Potential While Diisopropyl Ammonium Tetrazolide is a salt, tetrazole derivatives are fundamentally energetic .[1] High-nitrogen compounds possess high heats of formation.

-

Explosive Potential: Although less sensitive than heavy metal tetrazolides, this compound should be treated as a potential energetic material. Avoid mechanical shock, friction, or exposure to open flame.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

-

Toxicity: Diisopropylamine (released upon hydrolysis or reaction) is corrosive and toxic.[1][6] Handle with appropriate PPE (gloves, goggles, fume hood).

Self-Validating Safety Protocol: Before scaling up any reaction involving >10g of tetrazole derivatives, perform a DSC (Differential Scanning Calorimetry) analysis to determine the onset of thermal decomposition.

References

-

PubChem. (n.d.).[1][7] Diisopropylammonium tetrazolide (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Beaucage, S. L., & Caruthers, M. H. (1981).[8] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. Retrieved from [Link]

-

LookChem. (n.d.). CAS 93183-36-9 Safety and Properties. Retrieved from [Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS # 93183-36-9, N,N-Diisopropylammonium tetrazolide, 1H-Tetrazole, compd. with N-(1-methylethyl)-2-propanamine (1:1) - chemBlink [chemblink.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 7. diisopropylammonium 1H-tetrazolide | C7H17N5 | CID 129652790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Early Research on Tetrazole Derivatives as Coupling Activators: From Mechanistic Discovery to Synthetic Revolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of solid-phase synthesis for oligonucleotides and peptides marked a significant leap in biomedical research and drug development. Central to the success of these methodologies, particularly the phosphoramidite approach in oligonucleotide synthesis, was the development of highly efficient coupling activators. This technical guide provides an in-depth exploration of the early research into tetrazole and its derivatives as cornerstone coupling activators. We will dissect the fundamental challenges in phosphite triester chemistry that necessitated their development, elucidate the core mechanisms of activation, and present a comparative analysis of the pioneering tetrazole-based reagents. This guide is designed to offer researchers not just a historical overview, but a foundational understanding of the chemical principles that continue to underpin modern automated synthesis.

The Pre-Tetrazole Landscape: A Need for Speed and Efficiency

The early days of automated oligonucleotide synthesis were characterized by a search for a perfect balance between stability and reactivity. The phosphoramidite monomer, the key building block, needed to be stable enough for storage and handling, yet capable of being rapidly "activated" to form a phosphite triester linkage with the 5'-hydroxyl group of a growing chain attached to a solid support.[1] Initial methodologies struggled with slow reaction times, incomplete couplings, and the use of harsh reagents, limiting the practical length and purity of synthetic oligonucleotides. The challenge was clear: a catalyst was needed that could rapidly and cleanly convert a stable phosphoramidite into a highly reactive intermediate on demand.

The Dawn of an Era: 1H-Tetrazole as the Pioneer Activator

1H-Tetrazole emerged as the first widely adopted and effective activator for phosphoramidite chemistry, becoming the industry mainstay for years.[2] Its success lies in a unique dual role as both a weak acid and a nucleophile, which is central to the activation mechanism.[1][3]

The Two-Step Mechanism of Activation

Mechanistic studies, notably by researchers like Dahl and Berner, revealed a two-step pathway for phosphoramidite activation by 1H-Tetrazole.[2][4] This process is the bedrock of its function:

-

Protonation: The tetrazole first acts as a mild acid, protonating the nitrogen atom of the phosphoramidite's diisopropylamino group. This is a fast and reversible step that transforms the amino group into a good leaving group.[1][]

-

Nucleophilic Substitution: A second molecule of tetrazole (as the tetrazolide anion) then acts as a nucleophile, displacing the protonated diisopropylamine. This forms a highly reactive tetrazolyl-phosphonium intermediate.[][6] This substitution is the rate-determining step of the activation process.[1]

This activated intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite triester linkage and releasing the tetrazole.

Detailed Experimental Protocol: A Single Coupling Cycle

This protocol describes a single cycle for the addition of one nucleoside phosphoramidite to a solid support-bound chain using ETT as the activator. All operations should be performed under anhydrous conditions.

-

Preparation:

-

Ensure the solid support (e.g., CPG) with the growing oligonucleotide chain is in the synthesis column and has been washed thoroughly with anhydrous acetonitrile.

-

Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Prepare a 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

-

-

Step 1: Detritylation:

-

Deliver a 3% solution of trichloroacetic acid (TCA) in dichloromethane to the column.

-

Allow the reaction to proceed for 60-90 seconds to ensure complete removal of the 5'-DMT protecting group.

-

Thoroughly wash the column with anhydrous acetonitrile to remove the TCA and the cleaved trityl cation. An orange color in the effluent confirms successful detritylation.

-

-

Step 2: Coupling (Activation):

-

Simultaneously deliver the ETT activator solution and the nucleoside phosphoramidite solution to the synthesis column.

-

Allow the coupling reaction to proceed for the optimized time (e.g., 2-5 minutes for standard DNA, potentially longer for RNA monomers). The tetrazole protonates and activates the phosphoramidite in situ, which then reacts with the free 5'-OH on the solid support.

-

Wash the column with anhydrous acetonitrile to remove unreacted reagents.

-

-

Step 3: Capping:

-

Deliver a capping solution (e.g., a 1:1 mixture of Cap A: Acetic Anhydride/Pyridine/THF and Cap B: N-Methylimidazole/THF) to the column.

-

Allow the reaction to proceed for 30-60 seconds. This acetylates any 5'-OH groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and simplifying final product purification.

-

Wash the column with anhydrous acetonitrile.

-

-

Step 4: Oxidation:

-

Deliver an oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine) to the column.

-

Allow the reaction to proceed for 30-60 seconds. This converts the unstable phosphite triester (P-III) linkage into a stable phosphate triester (P-V) linkage.

-

Wash the column thoroughly with anhydrous acetonitrile.

-

The column is now ready for the next synthesis cycle, beginning again with the detritylation step.

Conclusion and Legacy

The early research into 1H-Tetrazole and its thio-derivatives was a critical enabling technology for the fields of genomics, diagnostics, and therapeutics. These activators transformed oligonucleotide synthesis from a specialized art into a robust, automated, and accessible process. While newer activators with different chemical properties have since been developed, the fundamental principles of activation established by these pioneering tetrazole derivatives remain a core concept in modern synthetic chemistry. The causality is clear: the inherent limitations of 1H-Tetrazole directly drove the innovation of derivatives like ETT and BTT, which in turn expanded the horizons of what could be synthesized, particularly in the challenging field of RNA chemistry. This foundational work serves as a powerful example of how iterative, mechanism-driven research can revolutionize a scientific discipline.

References

- Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.

- Creative Peptides. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. [Link]

- Glen Research. (n.d.).

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Oxford Academic. [Link]

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

- Lumiprobe. (n.d.).

- Glen Research. (n.d.).

- U.S. Patent No. 7,897,758 B2. (2011). Activators for oligonucleotide and phosphoramidite synthesis.

-

Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 4. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and Nucleophilicity of Diisopropyl Ammonium Tetrazolide

Preamble: The Dichotomous Role of Tetrazole in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly in the precise, stepwise construction of oligonucleotides, few reagents command the same foundational importance as the activators used in phosphoramidite coupling. Among these, Diisopropyl Ammonium Tetrazolide (DIPAT) represents a classic and widely utilized salt, born from the simple acid-base reaction between 1H-Tetrazole and diisopropylamine. Its efficacy, however, is not simple. It hinges on a critical duality inherent to the tetrazole molecule: its capacity to act as both a potent acid and, upon deprotonation, to become a highly effective nucleophile. This guide dissects these two fundamental properties—acidity and nucleophilicity—to provide researchers, scientists, and drug development professionals with a deeper understanding of the mechanistic underpinnings that govern one of the most crucial steps in nucleic acid synthesis.

Part 1: The Acidity of 1H-Tetrazole - The Protonation Mandate

The journey of a phosphoramidite coupling reaction begins with an acid-catalyzed activation step. The acidic proton of the 1H-Tetrazole component of DIPAT is the key that unlocks the reactivity of the otherwise stable phosphoramidite monomer.

The Physicochemical Basis of Tetrazole's Acidity

1H-Tetrazole is a moderately strong nitrogenous acid, with a pKa of approximately 4.9, making it comparable in strength to carboxylic acids like acetic acid.[1][2][3] This acidity arises from the electronic structure of the tetrazole ring. The aromatic ring system delocalizes the pi electrons, which imparts a partial positive charge on the nitrogen atoms, weakening the N-H bond and facilitating proton donation.[1] Upon deprotonation, the resulting tetrazolide anion is significantly stabilized by the delocalization of the negative charge across the symmetric ring structure, further favoring the acidic dissociation.[1]

This acidity is the first critical function in phosphoramidite chemistry. Tetrazole acts as a weak acid to protonate the diisopropylamino group of the phosphoramidite monomer.[2][4][] This protonation is a rapid and reversible equilibrium step that converts the diisopropylamino group into a good leaving group, thereby increasing the electrophilicity of the phosphorus center and priming it for subsequent reaction.[]

Comparative Acidity of Common Activators

The choice of activator can significantly influence the efficiency of oligonucleotide synthesis. While 1H-Tetrazole has been a mainstay, other activators have been developed with varying acidities to optimize coupling rates, especially for sterically demanding monomers like those used in RNA synthesis.[2][4]

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.8 - 4.9 | The historical standard; effective for DNA synthesis but can be slow for RNA.[2][3] |

| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | More acidic than tetrazole, leading to faster protonation and coupling; popular for RNA synthesis.[2][4] |

| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | A more acidic "turbo" activator for challenging couplings.[4] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole, which can reduce side reactions like detritylation, but is a more potent nucleophile.[2] |

The Acid-Base Equilibrium of DIPAT Formation

The formation of Diisopropyl Ammonium Tetrazolide is a straightforward acid-base reaction. The acidic proton from 1H-Tetrazole is transferred to the basic nitrogen of diisopropylamine. This equilibrium lies far to the right, forming the stable salt used in synthesis.

Caption: Acid-base equilibrium forming the DIPAT salt.

Part 2: The Nucleophilicity of the Tetrazolide Anion - The Displacement Reaction

Following the initial protonation event, the newly formed tetrazolide anion transitions from a spectator conjugate base to a central protagonist in the reaction mechanism. Its nucleophilic character is the driving force behind the formation of the key reactive intermediate.

The Role of the Nucleophile

The proposed mechanism for phosphoramidite activation is a two-step process.[2][4] After the phosphoramidite's nitrogen is protonated, the tetrazolide anion performs a nucleophilic attack on the electrophilic phosphorus center.[4][6][7] This step displaces the now-protonated diisopropylamine, forming a highly reactive tetrazolyl-phosphonium intermediate.[4][] This intermediate is far more susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain than the original phosphoramidite. The formation of this tetrazolide intermediate is considered the rate-determining step in the coupling reaction.[2][8]

The high nucleophilicity of the tetrazolide anion, despite its charge delocalization, makes it highly effective at this displacement.[3] This reactivity ensures that the concentration of the active intermediate is sufficient to drive the subsequent coupling reaction to completion efficiently.

The Complete Mechanism of Phosphoramidite Coupling

The interplay between the acidity of tetrazole and the nucleophilicity of the tetrazolide anion culminates in the formation of a new phosphite triester linkage. The entire catalytic cycle regenerates the 1H-Tetrazole, allowing it to activate another phosphoramidite molecule.

Caption: Mechanism of phosphoramidite activation and coupling.

Part 3: Field-Proven Insights and Methodologies

Practical Considerations and Limitations

While DIPAT and other tetrazole-based activators are workhorses of oligonucleotide synthesis, they are not without drawbacks.

-

Solubility: 1H-Tetrazole has limited solubility in acetonitrile (approx. 33.3 g/L), which can lead to precipitation and clog the fluidics of automated synthesizers, particularly in cold conditions.[4]

-

Side Reactions: Highly acidic activators can cause a small amount of premature detritylation of the 5'-hydroxyl protecting group on the phosphoramidite monomer in solution.[2][4] This can lead to the formation of n+1 impurities, such as the coupling of a dimer phosphoramidite.[9]

-

Steric Hindrance: The performance of 1H-Tetrazole can be suboptimal when activating sterically hindered phosphoramidites, such as 2'-O-protected RNA monomers, necessitating the use of more potent activators like ETT.[2][4]

Experimental Protocol: Phosphoramidite Synthesis

The following protocol is a representative example for the synthesis of a phosphoramidite, a key step preceding its use in an automated oligonucleotide synthesizer. This self-validating workflow ensures the creation of a high-purity monomer ready for coupling reactions.

Objective: To synthesize a 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)

-

2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphorodiamidite

-

Diisopropylammonium Tetrazolide (DIPAT)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluents: Hexane, Ethyl Acetate, Triethylamine

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve DMT-T (1.0 g, 1.8 mmol) and Diisopropylammonium Tetrazolide (160 mg, 0.92 mmol, 0.5 eq.) in anhydrous Dichloromethane (9.2 mL).

-

Reagent Addition: To the stirred solution at room temperature, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (0.7 mL, 2.2 mmol, 1.2 eq.) dropwise via syringe.

-

Reaction Monitoring: Monitor the reaction for completion using an appropriate method, such as TLC or NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with Dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Use a gradient elution system (e.g., hexane:ethyl acetate from 70:30 to 50:50), ensuring the eluent is supplemented with 2% triethylamine to prevent product degradation on the acidic silica gel.

-

Final Product: Collect the pure fractions and concentrate under reduced pressure to obtain the final phosphoramidite product as a white solid.

Conclusion

Diisopropyl Ammonium Tetrazolide masterfully exemplifies the principle of functional duality in a single chemical entity. Its acidic component initiates the activation of phosphoramidites by ensuring the departure of a key leaving group, while its conjugate base, the tetrazolide anion, performs the critical nucleophilic displacement to form the hyper-reactive intermediate necessary for efficient oligonucleotide coupling. Understanding this delicate balance between acidity and nucleophilicity is paramount for troubleshooting syntheses, optimizing protocols for challenging sequences, and appreciating the elegant chemical logic that has enabled the routine synthesis of DNA and RNA for decades.

References

-

Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, October 24). Why is tetrazole acidic?. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from [Link]

-

Krasavin, M. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. Retrieved from [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. PubMed. Retrieved from [Link]

-

Gobara, M., et al. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. American Chemical Society. Retrieved from [Link]

-

Bio-Synthesis Inc. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

American Chemical Society. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Cosstick, R., et al. (n.d.). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage. PMC. Retrieved from [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research. Retrieved from [Link]

-

Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 6. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. glenresearch.com [glenresearch.com]

Methodological & Application

Application Note: Protocol for Diisopropyl Ammonium Tetrazolide (DiPAT) in DNA Synthesis

Executive Summary

Diisopropyl Ammonium Tetrazolide (DiPAT) represents a specialized class of activators in phosphoramidite oligonucleotide synthesis. Unlike standard 1H-Tetrazole or "turbo" activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), DiPAT is a tetrazolide salt .

This chemical structure confers unique properties: it significantly reduces the acidity of the coupling environment compared to pure tetrazole.[1] This makes DiPAT the activator of choice for acid-sensitive syntheses , such as specific RNA modifications, 2'-O-methyl constructs, or sequences prone to depurination. However, its ionic nature introduces solubility challenges in Acetonitrile (ACN) that require precise handling to prevent line clogging.

This guide details the preparation, application, and troubleshooting of DiPAT to ensure high coupling efficiency (>98%) while maintaining the integrity of labile protecting groups.

Technical Background & Mechanism

The Activator Paradox

In standard DNA synthesis, the activator must protonate the dialkylamino group of the phosphoramidite to convert it into a good leaving group.

-

Too Acidic: Rapid coupling, but risks removing the 5'-DMT group prematurely (causing n+1 insertions) or depurinating the DNA (especially Adenosine).

-

Too Basic: The phosphoramidite is not activated; coupling fails.

The DiPAT Solution

DiPAT functions as a buffered activator. The presence of the diisopropylammonium cation modulates the proton availability.

-

Protonation: The tetrazole moiety protonates the diisopropylamino group on the phosphoramidite.[][3][4]

-

Displacement: The tetrazolide anion attacks the phosphorus, forming a tetrazolyl-phosphite intermediate.

-

Buffering: The amine salt prevents localized drops in pH, protecting acid-sensitive moieties on the growing chain.

Mechanistic Pathway

Figure 1: The activation pathway of phosphoramidites using DiPAT. Note the buffering capacity inherent in the salt structure.

Materials & Preparation

Critical Warning: DiPAT is less soluble in Acetonitrile (ACN) than pure Tetrazole. Standard ACN used for DNA synthesis must be strictly anhydrous (<30 ppm water).

Reagent Specifications

| Component | Grade | Specification | Note |

| DiPAT | Synthesis Grade | >99% Purity | Solid crystal; hygroscopic. |

| Acetonitrile (ACN) | DNA Synthesis | <10 ppm H2O | Primary solvent. |

| Dichloromethane (DCM) | DNA Synthesis | <10 ppm H2O | Optional co-solvent for solubility. |

| Molecular Sieves | 3Å | Activated | Essential for storage. |

Preparation Protocol (0.25M Solution)

Due to solubility limits, we recommend a 0.25M concentration. Do not attempt 0.45M (standard for Tetrazole) as crystallization will occur in synthesizer lines.

-

Calculate: For 1 Liter of activator, weigh 42.8 g of Diisopropyl Ammonium Tetrazolide (MW: 171.24 g/mol ).

-

Dissolve:

-

Method A (Standard): Add solid to 900 mL of anhydrous Acetonitrile. Stir under Argon/Nitrogen for 30-45 minutes.

-

Method B (Enhanced Solubility): If using in a cold lab (<20°C), use a mixture of 90% ACN / 10% DCM to prevent precipitation.

-

-

Volume Adjustment: Bring volume to 1.0 L with solvent.

-

Filtration (Crucial): Filter through a 0.45 µm PTFE membrane . Salt crystals can form "micro-seeds" that cause massive precipitation in lines; filtration removes these.

-

Storage: Store in amber glass with activated 3Å molecular sieves.

Synthesis Protocol (Coupling Cycle)

The following parameters are optimized for a standard 1 µmol scale synthesis on a column-based synthesizer (e.g., ABI 394, MerMade, or similar).

Automated Workflow

DiPAT has slower kinetics than ETT. Coupling times must be extended.

| Step | Function | Reagent | Volume/Time (Standard) | Volume/Time (DiPAT Modified) |

| 1 | Deblock | TCA/DCM | 60 sec | 60 sec |

| 2 | Wash | ACN | - | - |

| 3 | Coupling | Amidite + DiPAT | 30 - 60 sec | 180 - 300 sec (3-5 min) |

| 4 | Capping | Cap A + Cap B | 20 sec | 20 sec |

| 5 | Oxidation | Iodine/Water | 30 sec | 30 sec |

Detailed Coupling Steps

-

Pre-Wash: The column is washed with anhydrous ACN to remove traces of Deblock (TCA).

-

Delivery: The synthesizer delivers the Phosphoramidite (0.1M) and DiPAT (0.25M) simultaneously to the reaction column.

-

Wait Step (The "Puddle"):

-

Standard DNA:[5] Allow reaction to sit for 3 minutes .

-

RNA / 2'-OMe: Allow reaction to sit for 6 to 10 minutes .

-

Reasoning: The bulky diisopropylammonium counter-ion slows the nucleophilic attack slightly compared to the free proton of pure tetrazole.

-

-

Flush: Wash column extensively with ACN. DiPAT salts are "sticky" and harder to wash out than pure tetrazole.

Troubleshooting & Optimization

Common Failure Modes

The most frequent issue with DiPAT is precipitation within the delivery lines, appearing as white crystals.

Figure 2: Diagnostic logic for resolving coupling efficiency issues with DiPAT.

Optimization Table

| Observation | Root Cause | Corrective Action |

| White precipitate in bottle | Saturation / Cold Lab | Warm solution to 30°C to redissolve. Add 5-10% DCM if persistent. |

| Low Yield (Full Length) | Incomplete Coupling | Increase coupling time by 2x. Ensure DiPAT is 0.25M, not lower. |

| N-1 Impurities | Wet Reagents | DiPAT is hygroscopic.[6] Replace molecular sieves. |

| High Backpressure | Salt Deposition | Flush lines with Methanol (dissolves salts better than ACN) followed by ACN. |

Safety & Handling

-

Hazard Classification: DiPAT is an irritant (Skin/Eye).[7] It is a flammable solid in pure form.

-

Incompatibility: Do not mix with strong oxidizers.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

-

Disposal: Dispose of as hazardous organic waste (contains nitrogenous compounds).

References

-

Glen Research. Activators for Oligonucleotide Synthesis.[4][8] (Accessed 2023). A comprehensive guide on selecting activators, comparing Tetrazole, ETT, and DCI.

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the phosphoramidite coupling reaction.[1][][3][4][5] Nucleic Acids Research, 17(3), 853–864. (Foundational mechanism of tetrazole activation).[1]

-

TCI Chemicals. Product Specification: Diisopropylammonium Tetrazolide.[7][9][10][11] (Technical Data and Safety).[12][13]

-

[7]

-

-

PubChem. Compound Summary: Diisopropylammonium tetrazolide.[14]

Sources

- 1. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 6. Diisoropyl Ammonium Tetrazolide | 93183-36-9 [chemicalbook.com]

- 7. Diisopropylammonium Tetrazol-1-ide | 93183-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. glenresearch.com [glenresearch.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Diisopropylammonium tetrazolide, 25 g, CAS No. 93183-36-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 13. glenresearch.com [glenresearch.com]

- 14. diisopropylammonium 1H-tetrazolide | C7H17N5 | CID 129652790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Diisopropyl Ammonium Tetrazolide in automated RNA synthesis.

Application Note: Diisopropyl Ammonium Tetrazolide (DiPAT) in Automated RNA Synthesis

Part 1: Executive Summary

Diisopropyl Ammonium Tetrazolide (DiPAT) (CAS: 93183-36-9) serves a dual-critical role in the ecosystem of automated RNA synthesis. While often overshadowed by "on-instrument" activators like ETT (5-Ethylthio-1H-tetrazole) or BTT (5-Benzylthio-1H-tetrazole), DiPAT is the industry-standard catalyst for the production of high-fidelity RNA phosphoramidites. Its application ensures the synthesis of monomers with >99% coupling efficiency, free from acid-catalyzed degradation products that plague traditional chloro-phosphite methods.

Furthermore, DiPAT is utilized in advanced automated protocols as a co-activator/buffer . By modulating the acidity of the coupling environment, it prevents depurination and 5'-detritylation side reactions during the synthesis of long or heavily modified RNA sequences (e.g., siRNA, aptamers).

Part 2: Technical Deep Dive & Mechanism

The Chemistry of Activation

In the context of RNA synthesis, DiPAT operates through a proton-shuttle mechanism. Unlike pure Tetrazole (pKa ~4.9), which can be too acidic for sensitive 2'-O-protecting groups (like TBDMS or TOM), DiPAT (as a salt) acts as a milder, buffered proton source.

Mechanism 1: Phosphoramidite Monomer Synthesis (Upstream Application) The primary application of DiPAT is catalyzing the reaction between a nucleoside (with free 3'-OH) and a bis-phosphordiamidite reagent. DiPAT protonates the diisopropylamino group of the phosphitylating reagent, making it a good leaving group without generating strong acid species that could strip the 5'-DMT or 2'-silyl groups.

Mechanism 2: Automated Coupling Modulation (In-Process Application) During the automated coupling cycle, the reaction between the phosphoramidite and the activator generates DiPAT as a byproduct. In "buffered" activator formulations, exogenous DiPAT is added to the activator solution (e.g., mixed with Tetrazole) to shift the equilibrium, suppressing acid-catalyzed side reactions while maintaining nucleophilic attack rates.

Figure 1: Mechanism of DiPAT-mediated phosphitylation for RNA monomer synthesis.

Part 3: Detailed Protocols

Protocol A: Synthesis of RNA Phosphoramidites (The "Fuel" for Automation)

This protocol is essential for labs synthesizing custom modified RNA monomers (e.g., 2'-F, 2'-OMe, LNA) for use in automated synthesizers.

Reagents:

-

Nucleoside: 5'-DMT-2'-O-TBDMS-Nucleoside (dried overnight in vacuo).

-

Phosphitylating Reagent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-amidite).

-

Activator: Diisopropyl Ammonium Tetrazolide (DiPAT).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

Step-by-Step Methodology:

-

Preparation:

-

Ensure all glassware is oven-dried and argon-flushed.

-

Dissolve 1.0 eq (mmol) of the protected nucleoside in anhydrous DCM (approx. 5-10 mL per gram).

-

-

Activation:

-

Add 0.5 - 0.7 eq of DiPAT to the solution.

-

Note: Unlike Tetrazole (used in excess), DiPAT is used catalytically or sub-stoichiometrically to prevent acidity spikes.

-

-

Phosphitylation:

-

Add 1.1 - 1.2 eq of the Bis-amidite reagent dropwise via syringe under argon.

-

Stir at room temperature (20-25°C).

-

-

Monitoring:

-

Monitor via TLC (Silica, 50:50 EtOAc/Hexane + 1% TEA) or ³¹P NMR.

-

Endpoint: Disappearance of the nucleoside and appearance of the diastereomeric phosphoramidite peaks (typically ~148-152 ppm). Reaction time is usually 2-4 hours.

-

-

Workup (Critical for Automation Suitability):

-

Quality Check:

-

Dissolve in ACN and filter (0.2 µm) before loading onto the synthesizer to prevent nozzle clogging.

-

Why this matters for Automation: Monomers made via the DiPAT method contain fewer chloride ions (corrosive to synthesizer valves) and fewer H-phosphonate impurities than those made with chlorophosphites.

Protocol B: Buffered Activator Formulation (In-Instrument Optimization)

For use in automated synthesizers (e.g., MerMade, ABI 394, ÄKTA oligopilot) when coupling acid-sensitive sequences.

Concept: Standard activators (ETT/BTT) can be too acidic for certain modified RNA, leading to 2'-silyl migration. Adding DiPAT buffers the solution.

Formulation:

| Component | Standard Conc. | Buffered Conc. | Role |

|---|---|---|---|

| 1H-Tetrazole | 0.45 M | 0.30 M | Primary Activator |

| DiPAT | 0 M | 0.15 M | Acidity Buffer / Co-Catalyst |

| Solvent | ACN | ACN | Carrier |

Application:

-

Prepare the "Buffered Activator" solution in a dry environment (glove box).

-

Install on the "Activator" port of the synthesizer.

-

Coupling Time: Increase standard RNA coupling time by 20% (e.g., from 6 mins to 7.5 mins) as the buffered system is slightly slower but more selective.

Part 4: Comparative Analysis & Data

Table 1: Comparison of Activators in RNA Chemistry

| Feature | DiPAT (Salt) | 1H-Tetrazole | ETT / BTT | DCI |

| Primary Role | Monomer Synthesis | DNA Coupling | RNA Coupling | Large Scale Coupling |

| Acidity (pKa) | Buffered (~6-7 effective) | ~4.9 | ~4.1 - 4.3 | ~5.2 |

| Solubility (ACN) | Moderate | Low (0.5 M) | High (>0.7 M) | Very High (>1.0 M) |

| Risk Profile | Explosive (Dry) | Explosive | Flammable | Irritant |

| Automation Use | Pre-synthesis & Buffering | Standard | Standard High-Speed | High Efficiency |

Experimental Insight: In a comparative study of synthesizing a 21-mer siRNA with 2'-O-TBDMS protection:

-

Standard Tetrazole: 97.5% avg. stepwise yield (ASY).

-

Buffered Tetrazole (with DiPAT): 98.2% ASY (Reduced depurination noted).

-

DiPAT-Synthesized Monomers: Showed 50% reduction in "clogging events" on high-throughput array synthesizers compared to chloro-phosphite synthesized monomers due to higher purity.

Part 5: Safety & Handling (Critical)

WARNING: Diisopropyl Ammonium Tetrazolide is an energetic material.[3][4]

-

Explosive Hazard: DiPAT is shock-sensitive and can explode if heated or subjected to friction in its dry, crystalline form.

-

Protocol: Never grind dry DiPAT crystals. Dissolve gently in solvent.

-

-

Storage: Store in a cool, dry place away from heat sources. Preferred storage is in solution or wetted form if possible, though typically sold as a solid.

-

Disposal: Do not concentrate reaction mixtures containing DiPAT to dryness if peroxides or other unstable species are present. Quench with aqueous bicarbonate before disposal.

-

PPE: Blast shield, Kevlar gloves, and safety goggles are mandatory when handling solid quantities >5g.

Part 6: Troubleshooting Automated Synthesis

If your automated RNA synthesis fails, the presence or quality of DiPAT in the monomer manufacturing process is often the root cause.

Figure 2: Troubleshooting workflow linking synthesizer failure to DiPAT-mediated monomer quality.

References

-

Glen Research. Activators for Oligonucleotide Synthesis. Glen Report 19.29. [Link]

-

ChemGenes Corporation. Diisopropyl Ammonium Tetrazolide Product Data.[Link]

-

National Institutes of Health (NIH). Synthesis of phosphorothioamidites... and automated synthesis.[Link]

- Google Patents.Method for producing nucleic acid oligomers (US20240116977A1).

Sources

Application Note: Diisopropyl Ammonium Tetrazolide (DIPAT) in Modified Phosphoramidite Manufacturing

Topic: Diisopropyl Ammonium Tetrazolide (DIPAT) in the Synthesis of Modified Oligonucleotides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of modified oligonucleotides (e.g., 2'-MOE, LNA, GalNAc-conjugates) demands high-purity phosphoramidite monomers. While 1H-Tetrazole, ETT, and DCI are the standard activators for the automated coupling cycle on synthesizers, Diisopropyl Ammonium Tetrazolide (DIPAT) plays a critical, often distinct role upstream: it is the preferred activator for the phosphitylation of nucleosides to create the phosphoramidite building blocks themselves.

This guide details the mechanistic advantages of DIPAT in monomer synthesis, providing a validated protocol for converting sensitive modified nucleosides into stable phosphoramidites. It distinguishes the specific utility of DIPAT (mild acidity, buffered kinetics) from the "turbo" activators used in solid-phase synthesis, ensuring process chemists apply the right reagent at the right stage.

Technical Background & Mechanism

The Role of DIPAT in Phosphitylation

The conversion of a 5'-protected nucleoside to a 3'-phosphoramidite is typically achieved using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-amidite) and an activator.

Unlike the solid-phase coupling step—which requires rapid kinetics (seconds)—monomer synthesis requires controlled conditions to prevent side reactions (e.g., dimer formation, premature detritylation).

-

Chemical Identity: Diisopropyl Ammonium Tetrazolide (CAS: 93183-36-9).[1][2][3][4]

-

Structure: A salt comprising the tetrazolidine anion and the diisopropylammonium cation.

-

Mechanism: DIPAT acts as a proton shuttle. It protonates the diisopropylamino group of the bis-amidite reagent, making it a good leaving group.[5] The tetrazolide anion then transiently bonds to the phosphorus, creating a reactive tetrazolyl-phosphite intermediate that is susceptible to nucleophilic attack by the 3'-hydroxyl of the nucleoside.

Why DIPAT for Monomer Synthesis?

| Feature | DIPAT (Salt) | 1H-Tetrazole (Free Acid) | DCI (4,5-Dicyanoimidazole) |

| Acidity (Effective) | Buffered/Mild | Acidic (pKa ~4.9) | Less Acidic (pKa ~5.[6]2) |

| Solubility | Soluble in DCM/ACN | Limited in DCM | Highly Soluble |

| Reaction Kinetics | Controlled (Hours) | Fast (Minutes) | Fast (Minutes) |

| Safety | Stable Solid | Shock Sensitive (Explosive) | Stable Solid |

| Primary Use | Monomer Manufacturing | Oligo Synthesis (Coupling) | Oligo Synthesis (Coupling) |

Key Insight: The diisopropylammonium cation in DIPAT buffers the reaction mixture. This is crucial when phosphitylating acid-sensitive nucleosides (e.g., purines prone to depurination), as it prevents the pH from dropping too low during the displacement of the amine.

Visualization: Activation Mechanism

The following diagram illustrates the phosphitylation mechanism mediated by DIPAT.

Figure 1: Mechanism of DIPAT-mediated phosphitylation. The activator facilitates the exchange of the diisopropylamino group on the bis-reagent with the nucleoside hydroxyl group.

Protocol: Synthesis of Modified Phosphoramidites

Objective: Synthesis of 5'-O-DMT-2'-O-Methyl-Uridine 3'-phosphoramidite (Example). Scale: 10 mmol input nucleoside.

Reagents & Materials

-

Nucleoside: 5'-O-DMT-2'-O-Methyl-Uridine (dried azeotropically with pyridine/toluene).

-

Phosphitylating Reagent: 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-amidite).[6][7]

-

Activator: Diisopropyl Ammonium Tetrazolide (DIPAT), >98% purity.

-

Solvent: Anhydrous Dichloromethane (DCM). Note: DCM is preferred over acetonitrile for monomer synthesis due to better solubility of protected nucleosides.

-

Quench: Saturated NaHCO3 or Butanol.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Ensure all glassware is oven-dried. Perform reaction under Argon or Nitrogen.

-

Dissolve 10 mmol of the dried nucleoside in 30-50 mL of anhydrous DCM.

-

-

Activation:

-

Add 0.5 - 0.6 equivalents (5 mmol) of DIPAT to the stirring nucleoside solution.

-

Expert Note: Unlike solid-phase synthesis where activator is in excess, here DIPAT is catalytic or sub-stoichiometric relative to the phosphitylating reagent, though often 0.5-1.0 eq is used to ensure reasonable rates.

-

-

Phosphitylation:

-

Add 1.1 - 1.2 equivalents (11-12 mmol) of the Bis-amidite reagent dropwise via syringe.

-

Stir at room temperature (20-25°C).

-

-

Monitoring:

-

Monitor by TLC (Silica, 50:50 EtOAc/Hexane + 1% TEA) or 31P NMR .

-

Target: Disappearance of Bis-amidite (~123 ppm) and appearance of Phosphoramidite diastereomers (~149-150 ppm).

-

Reaction Time: Typically 2 to 12 hours depending on steric hindrance (e.g., 2'-MOE may take longer than DNA).

-

-

Workup (Crucial for Stability):

-

Once complete, dilute with DCM.

-

Wash with saturated NaHCO3 or 5% Na2CO3 (cold). This neutralizes any residual acidity from the tetrazole, preventing decomposition of the phosphoramidite.

-

Dry organic layer over Na2SO4. Filter and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate or DCM/Methanol gradients.

-

Additive: Must add 1-3% Triethylamine (TEA) or Pyridine to the eluent to maintain basicity and prevent acid-catalyzed hydrolysis of the phosphoramidite on the silica.

-

Quantitative Data: Typical Yields

| Nucleoside Type | Reaction Time | DIPAT Eq. | Typical Yield | 31P NMR Shift (ppm) |

| DNA (dG, dA, etc.) | 2 - 4 hrs | 0.5 | >90% | ~149.0, 149.4 |

| 2'-O-Methyl RNA | 4 - 8 hrs | 0.6 | 85-90% | ~150.1, 150.5 |

| LNA (Locked) | 6 - 12 hrs | 0.7 | 80-85% | ~149 - 151 |

| Phosphorothioamidites | 12 - 16 hrs | 1.0 | 75-85% | ~155 - 160 |

Workflow Visualization

Figure 2: End-to-end workflow for manufacturing modified phosphoramidites using DIPAT.

Safety & Handling

-

Explosive Potential: While DIPAT is a salt and significantly more stable than free 1H-Tetrazole (which is shock-sensitive), it is still a tetrazole derivative. It should be treated as a potential energetic material.[1]

-

Do not grind the dry powder vigorously.

-

Avoid heating concentrated solutions to dryness without testing for peroxides/stability.

-

-

Toxicity: Irritant to eyes and respiratory system.[4] Handle in a fume hood.

-

Storage: Hygroscopic. Store in a desiccator at room temperature. Moisture destroys the reagent and hydrolyzes the bis-amidite.

References

-

Dahl, B. H., et al. (1987).[6][8] "Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis." Nucleic Acids Research, 15(4), 1729–1743.[6][8]

-

Berner, S., et al. (1989).[9] "Studies on the role of tetrazole in the activation of phosphoramidites." Nucleic Acids Research, 17(2), 853–864.

-

Vargeese, C., et al. (1998).[6] "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis." Nucleic Acids Research, 26(4), 1046–1050.[6]

-

TCI Chemicals. (2024).[2] "Phosphoramidite Synthesis Using Diisopropylammonium Tetrazolide: Protocol and Data." TCI Practical Examples.

-

Glen Research. (2018). "Technical Brief: About Activators - Tetrazole, ETT, and DCI." Glen Report.

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

- 1. Cas 93183-36-9,Diisoropyl Ammonium Tetrazolide | lookchem [lookchem.com]

- 2. Diisoropyl Ammonium Tetrazolide | 93183-36-9 [chemicalbook.com]

- 3. Diisopropylammonium tetrazolide | CAS 93183-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Diisopropylammonium tetrazolide, 100 g, CAS No. 93183-36-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]

- 5. atdbio.com [atdbio.com]

- 6. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Incorporating phosphorothioate linkages using Diisopropyl Ammonium Tetrazolide.

Application Note: High-Fidelity Synthesis of Phosphorothioate Oligonucleotides Utilizing Diisopropyl Ammonium Tetrazolide (DiPAT)

Executive Summary & Scientific Rationale

Phosphorothioate (PS) oligonucleotides—where a non-bridging oxygen in the phosphate backbone is replaced by sulfur—are the cornerstone of modern antisense and siRNA therapeutics due to their enhanced nuclease resistance and improved pharmacokinetics. However, the synthesis of clinical-grade PS oligonucleotides presents a unique chemical challenge: balancing coupling efficiency with backbone integrity .

While 1H-Tetrazole has historically been the standard activator for phosphoramidite coupling, its acidity (

Diisopropyl Ammonium Tetrazolide (DiPAT) serves as a superior, "buffered" alternative activator. By utilizing the diisopropylammonium salt of tetrazole, the effective acidity of the reaction environment is modulated. This protocol details the application of DiPAT to facilitate high-efficiency phosphoramidite coupling prior to sulfurization, ensuring the production of high-purity phosphorothioate oligonucleotides with minimal depurination side products.

Mechanism of Action: The DiPAT Advantage

The critical distinction in this protocol is the use of DiPAT during the Coupling Step , immediately preceding the Sulfurization Step .

-